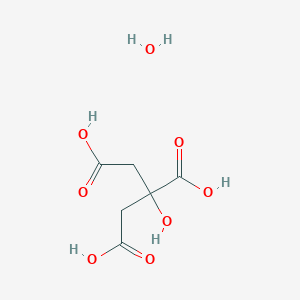

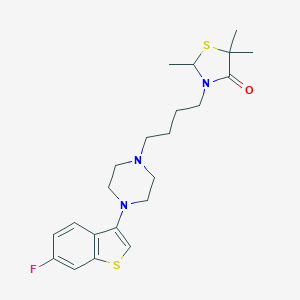

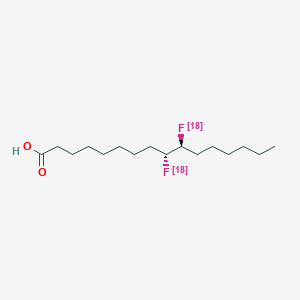

![molecular formula C8H13N B166030 (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine CAS No. 133117-03-0](/img/structure/B166030.png)

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine, also known as PMPD or 4-PPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a chiral molecule with a molecular formula of C8H13N and a molecular weight of 123.20 g/mol. PMPD has been the subject of significant scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Wirkmechanismus

The exact mechanism of action of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is not fully understood, but it is thought to act as a partial agonist or antagonist at the dopamine D2 receptor, depending on the experimental conditions. It may also interact with other receptors, such as the sigma-1 receptor, to modulate neurotransmitter release and neuronal activity.

Biochemische Und Physiologische Effekte

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, inhibition of monoamine oxidase activity, and induction of oxidative stress. It has also been shown to have antinociceptive and anxiolytic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is that it is relatively easy to synthesize and purify, making it a useful tool for studying the pharmacology of dopamine receptors and other targets. However, its effects can be variable depending on the experimental conditions, and it may have off-target effects that need to be taken into account. Additionally, its potential toxicity and side effects need to be carefully evaluated in any experimental setting.

Zukünftige Richtungen

There are several potential future directions for research on (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine, including:

1. Investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, to better understand its potential therapeutic applications.

2. Development of more selective ligands for the dopamine D2 and sigma-1 receptors based on the structure of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine.

3. Exploration of its potential as a tool for studying the mechanisms of action of other drugs that interact with dopamine receptors, such as antipsychotics and stimulants.

4. Investigation of its potential as a neuroprotective agent in models of neurodegenerative diseases, such as Parkinson's disease.

5. Development of more efficient and scalable synthesis methods for (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine to facilitate its use in large-scale experiments and potential clinical applications.

In conclusion, (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine as a therapeutic agent and to develop more selective and efficient ligands based on its structure.

Synthesemethoden

The synthesis of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine involves the reaction of 4-penten-1-amine with crotonaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a Michael addition mechanism, followed by an intramolecular cyclization step to form the pyrrolidine ring. The resulting product is a mixture of diastereomers, which can be separated by chromatographic methods.

Wissenschaftliche Forschungsanwendungen

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine has been investigated for its potential use as a ligand for various receptors in the central nervous system, including the dopamine D2 and sigma-1 receptors. It has been shown to have affinity for these receptors and to modulate their activity, which could have implications for the treatment of neurological and psychiatric disorders, such as schizophrenia and depression.

Eigenschaften

CAS-Nummer |

133117-03-0 |

|---|---|

Produktname |

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine |

Molekularformel |

C8H13N |

Molekulargewicht |

123.2 g/mol |

IUPAC-Name |

(4S)-3-methylidene-4-[(E)-prop-1-enyl]pyrrolidine |

InChI |

InChI=1S/C8H13N/c1-3-4-8-6-9-5-7(8)2/h3-4,8-9H,2,5-6H2,1H3/b4-3+/t8-/m1/s1 |

InChI-Schlüssel |

MSRRSWQAEFVZST-MPJRPATESA-N |

Isomerische SMILES |

C/C=C/[C@@H]1CNCC1=C |

SMILES |

CC=CC1CNCC1=C |

Kanonische SMILES |

CC=CC1CNCC1=C |

Synonyme |

Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

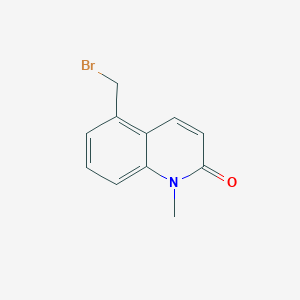

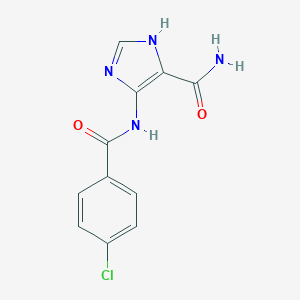

![N-[4-(Cyanomethyl)benzyl]acetamide](/img/structure/B165969.png)

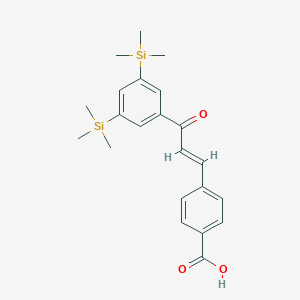

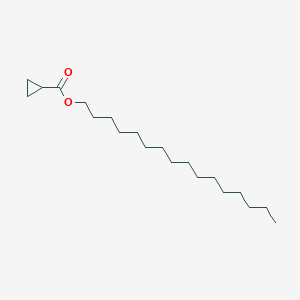

![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)